molecular formula C8H8Cl2S B1346925 1-Chloro-4-[(2-chloroethyl)thio]benzene CAS No. 14366-73-5

1-Chloro-4-[(2-chloroethyl)thio]benzene

Cat. No. B1346925
CAS RN: 14366-73-5
M. Wt: 207.12 g/mol
InChI Key: PVPKFKCDIRXVLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated benzene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-Chloro-2,4,5-Trimethyl-Benzene was achieved using a one-step method with unsym-trimethylbenzene as the raw material and a catalytic system consisting of HCl-H2O2-CH3COOH. Optimal conditions were determined to be at 60°C for 2 hours, with specific mole ratios for H2O2 and HCl to unsym-trimethylbenzene, resulting in an average yield of 82.8% and a conversion rate of 98.4% .

Molecular Structure Analysis

The molecular structure of chlorinated benzene derivatives is crucial for their properties and reactivity. For example, the structure of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene was characterized using single-crystal X-ray diffraction, revealing a monoclinic system with significant torsion angles between the pyridine and phenyl rings. Density functional theory (DFT) and second-order Moller-Plesset (MP2) theoretical calculations were used to optimize the ground state geometry, showing a quasi-planar structure at the DFT level and a non-planar optimized structure at the MP2 level .

Chemical Reactions Analysis

The reactivity of chlorinated benzene derivatives can lead to the formation of various products. For instance, 3-Chloro-1-benzothiophene-2-carbonylchloride was reacted with hydrazine hydrate to yield 3-chloro-1-benothiophene-2-carbohydrazide. Further reactions led to the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives, which were then tested for antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzene derivatives are influenced by their molecular structure. For example, the benzo[1,2-b:4,5-b']dichalcogenophenes, including thiophene, selenophene, and tellurophene homologues, were found to have completely planar molecular structures with a herringbone arrangement. Their properties were studied using cyclic voltammetry (CV) and UV-vis spectra . Additionally, the luminescent properties of metal–organic frameworks (MOFs) constructed using a flexible aromatic multithiocarboxylate ligand were investigated, showing interesting photoluminescent properties .

Scientific Research Applications

Lithiophenylalkyllithiums Synthesis

Yus, Ramón, and Gómez (2002) demonstrated the synthesis of diols through the reaction of chloro-(2-chloroethyl)benzenes with lithium power, exploring new reagents with both sp2- and sp3-hybridized remote carbanionic centers. This work contributes to the development of new synthetic routes in organometallic chemistry (Yus, Ramón, & Gómez, 2002).

Microwave-Assisted Synthesis

Dong Yu-huan (2012) investigated the synthesis of 1,4-bis(1-phenyl-1,2,3,4-tetrazole-5-thio) Benzene under microwave irradiation, showcasing an efficient method for preparing complex organic molecules, which could have implications for materials science and pharmaceutical research (Dong Yu-huan, 2012).

Antimicrobial Compound Synthesis

Naganagowda and Petsom (2011) synthesized new oxadiazole derivatives with potential antimicrobial activity, demonstrating the role of chloro-substituted benzene compounds in developing new therapeutic agents (Naganagowda & Petsom, 2011).

Catalysis in Organic Synthesis

Karimi-Jaberi et al. (2012) described the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for synthesizing bis(pyrazol-5-ols), highlighting advances in catalysis that facilitate more efficient and eco-friendly chemical reactions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

Advanced Material Development

Bayar, Dinçer, and Gonca (2009) explored the synthesis of metallo-phthalocyanines from bulky substituted phthalonitriles, contributing to the development of materials with enhanced solubility and reduced aggregation, useful in electronics and catalysis (Bayar, Dinçer, & Gonca, 2009).

properties

IUPAC Name

1-chloro-4-(2-chloroethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8Cl2S/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPKFKCDIRXVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30162488
Record name 1-Chloro-4-((2-chloroethyl)thio)benzene
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Molecular Weight

207.12 g/mol
Source PubChem
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Product Name

1-Chloro-4-[(2-chloroethyl)thio]benzene

CAS RN

14366-73-5
Record name 1-Chloro-4-[(2-chloroethyl)thio]benzene
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Record name 1-chloro-4-[(2-chloroethyl)thio]benzene
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Record name 1-CHLORO-4-((2-CHLOROETHYL)THIO)BENZENE
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Synthesis routes and methods

Procedure details

A mixture consisting of 12.21 g (56.5 mmoles) of 4-chlorophenylthio(trimethyl)silane, 20 ml of hexamethylphosphoric triamide and 18.7 ml (226 mmoles) of 1-bromo-2-chloroethane was heated at 60° C. and it was established that the conversion was complete after 10 minutes. After treating the reaction mixture as described in Example 3, there were obtained 10.03 g (85.7% yield) of 2-chloroethyl 4-chlorophenyl sulfide boiling at 105°-109° C./1.0 mm Hg and melting at 28°-29° C. The residue of the distillation contained 1,2-bis(4-chlorophenylthio)ethane as a by-product which after crystallization from methanol melted at 87°-88° C.
Name
4-chlorophenylthio(trimethyl)silane
Quantity
12.21 g
Type
reactant
Reaction Step One
Quantity
18.7 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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